molecular formula C18H21ClN2O B5513266 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B5513266
M. Wt: 316.8 g/mol
InChI Key: LDFDADHJDLSZHP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazine derivatives are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and anti-allergic properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure, which includes a chlorophenyl and a methoxyphenyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFDADHJDLSZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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